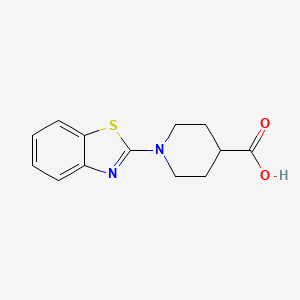
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one is a complex organic compound that features a tetrahydroisoquinoline moiety linked to a piperidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one typically involves multicomponent reactions that improve atom economy, selectivity, and yield. One common method includes the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, followed by cyclization to yield the tetrahydroisoquinoline core . The piperidinone moiety can be introduced through subsequent reactions involving appropriate reagents and conditions, such as the use of dehydrating agents like phosphorus oxychloride or zinc chloride .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline or piperidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline and piperidinone derivatives, which can exhibit diverse biological activities and serve as intermediates in the synthesis of more complex molecules .
科学研究应用
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one has numerous applications in scientific research:
作用机制
The mechanism of action of 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors and enzymes, modulating their activity and leading to neuroprotective effects . Additionally, the compound may inhibit inflammatory pathways by targeting key signaling molecules involved in the inflammatory response .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the piperidinone moiety but shares the tetrahydroisoquinoline core.
2-Piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline: A compound with a similar structure but different functional groups.
Uniqueness
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one is unique due to its combined tetrahydroisoquinoline and piperidinone structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-6-5-12(9-16-14)15(19)17-8-7-11-3-1-2-4-13(11)10-17/h1-4,12H,5-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMLYZGAIAGDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
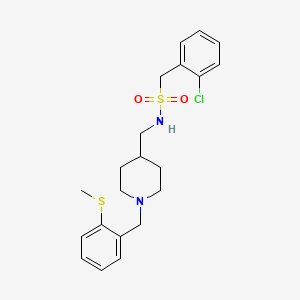
![N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide](/img/structure/B2736995.png)


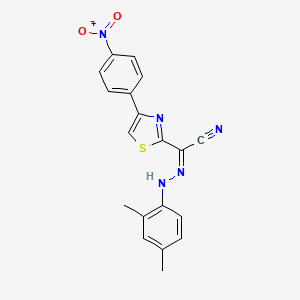
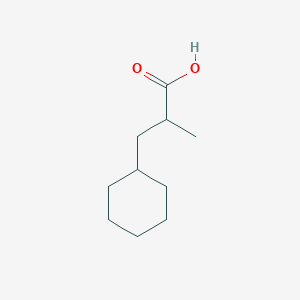
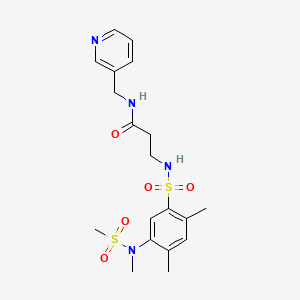
![ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate](/img/structure/B2737002.png)
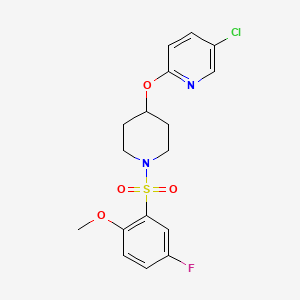
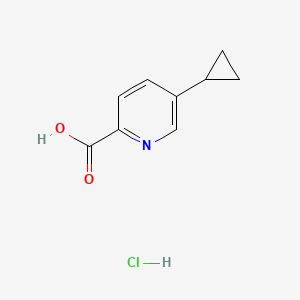
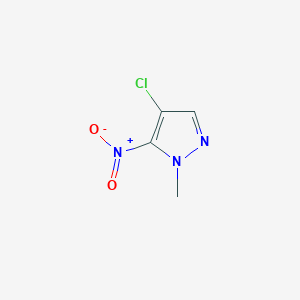
![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)
![4-(2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2737012.png)
